molecular formula C8H6ClNO2 B13892185 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one

Cat. No.: B13892185
M. Wt: 183.59 g/mol
InChI Key: ZVSIOVNGSYVNJH-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via Michael addition followed by intramolecular cyclization . The reaction conditions are mild, often carried out at room temperature, and do not require a metal catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions, such as solvent choice and temperature control, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and thiols can react with the chlorine atom.

    Catalysts: While metal catalysts are not required for the initial synthesis, they may be used in subsequent reactions to facilitate specific transformations.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce polycyclic compounds with potential biological activity .

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one.

    Pyrano[2,3-b]quinoline: Another heterocyclic compound with a similar fused ring system.

Uniqueness

This compound is unique due to its specific chlorine substitution and the potential for diverse chemical reactivity. Its ability to undergo various reactions and form complex structures sets it apart from other similar compounds .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2

InChI Key

ZVSIOVNGSYVNJH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1N=C(C=C2)Cl

Origin of Product

United States

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